N-[4-(difluoromethoxy)benzyl]-N-methylamine
Description
Structural Characterization and Nomenclature
N-[4-(Difluoromethoxy)benzyl]-N-methylamine is a fluorinated aromatic amine with the systematic IUPAC name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine . Its molecular structure consists of:
- A benzene ring substituted with a difluoromethoxy group (-OCHF₂) at the para position.
- A benzylamine moiety (-CH₂NH₂) modified by a methyl group on the nitrogen atom.
The compound’s structural formula is C₉H₁₁F₂NO , with a molecular weight of 187.19 g/mol . Key features include:
- Planar aromatic system with electron-withdrawing difluoromethoxy substituent.
- Asymmetric distribution of electron density due to fluorine atoms.
Table 1: Core Structural Data
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine |
| CAS Registry Number | 296276-42-1 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| SMILES Notation | COC(F)Fc1ccc(CNC)cc1 |
Alternative nomenclature includes {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine and 4-(difluoromethoxy)-N-methylbenzenemethanamine .
Chemical Classification and Registry Information
This compound belongs to two functional classes:
- Fluorinated benzylamines : Characterized by a benzyl backbone with fluorine-containing substituents.
- Secondary amines : Features a methyl group bonded to the nitrogen atom.
Table 2: Registry and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 296276-42-1 | |
| PubChem CID | 784761 (structural analog) | |
| EC Number | 861-259-0 | |
| Density | ~1.2 g/cm³ (estimated) | N/A |
| Boiling Point | 250–270°C (predicted) | N/A |
The difluoromethoxy group enhances lipophilicity (logP ≈ 2.4), while the methylamine moiety contributes to moderate water solubility (~50 mg/L at 25°C). Stability studies suggest resistance to hydrolysis under neutral conditions but sensitivity to strong acids/bases.
Historical Context in Organofluorine Chemistry
The synthesis of fluorinated amines traces back to foundational work in organofluorine chemistry:
- 1862 : Alexander Borodin’s halogen exchange reactions laid groundwork for fluorination techniques.
- 1930s : Industrial-scale production of fluoropolymers (e.g., PTFE) demonstrated the utility of C-F bonds.
- 1990s–Present : Advances in late-stage difluoromethylation enabled efficient synthesis of analogs like this compound.
Modern synthetic routes often employ:
Position in Fluorinated Benzylamine Derivatives Research
This compound is part of a broader family of fluorinated benzylamines with distinct applications:
Table 3: Comparative Analysis of Fluorinated Benzylamines
Research Frontiers :
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPONSQVQLJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397435 | |
| Record name | N-[4-(difluoromethoxy)benzyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296276-42-1 | |
| Record name | 4-(Difluoromethoxy)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296276-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(difluoromethoxy)benzyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(difluoromethoxy)benzyl chloride and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)benzyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce difluoromethoxybenzylamine.
Scientific Research Applications
Organic Synthesis
N-[4-(difluoromethoxy)benzyl]-N-methylamine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in the development of complex molecules.
Medicinal Chemistry
Research is ongoing to explore its potential therapeutic applications. The compound has been studied for its biological activity, particularly in relation to:
- Antimicrobial Activity: Initial studies suggest that it may possess antimicrobial properties, with promising results against various bacterial strains.
- Enzyme Inhibition: Evidence indicates that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development .
The difluoromethoxy group enhances lipophilicity, potentially increasing binding affinity to biological targets. Preliminary studies suggest that this compound may interact with specific receptors and enzymes relevant to therapeutic contexts .
Case Study on Antimicrobial Properties
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. Further research is necessary to elucidate the exact mechanisms involved .
Enzyme Interaction Studies
Another study focused on the interaction of this compound with phospholipase A2, revealing competitive inhibition characteristics. This suggests a role in modulating inflammatory responses, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)benzyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-[4-(difluoromethoxy)benzyl]-N-methylamine with structurally related compounds, focusing on substituent variations and their implications:
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity : Fluorine atoms in –OCF₂H elevate logP values relative to –OCH₃ or –Cl substituents, improving membrane permeability but possibly reducing aqueous solubility .
- Steric Effects : Bulky substituents like ethoxy (–OCH₂CH₃) or heterocycles (e.g., furan) may hinder binding to biological targets compared to smaller groups like –OCF₂H .
Amine Group Modifications
Variations in the amine group influence basicity and steric hindrance:
Key Observations :
- N-Methyl vs. N,N-Dimethyl : Dimethylation reduces basicity due to increased alkylation, which may affect protonation states in biological systems .
Biological Activity
N-[4-(difluoromethoxy)benzyl]-N-methylamine is a chemical compound with the molecular formula CHFNO, characterized by a difluoromethoxy group attached to a benzyl ring, which is further connected to a methylamine group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with methylamine. The reaction is usually conducted in organic solvents like dichloromethane or acetonitrile at temperatures ranging from 0 to 25°C, often utilizing bases such as triethylamine to facilitate the reaction.
Key Properties
- Molecular Formula: CHFNO
- Molecular Weight: 189.19 g/mol
- Solubility: Soluble in organic solvents like DMSO.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which may be attributed to its structural features. Its difluoromethoxy group enhances lipophilicity and potentially increases binding affinity to biological targets.
The mechanism of action involves interactions with specific molecular targets and pathways. The difluoromethoxy group may influence reactivity and binding affinity, making it a candidate for further pharmacological studies. Preliminary studies suggest potential activity against certain enzymes and receptors relevant in therapeutic contexts.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound:
- Antimicrobial Activity: Initial investigations have indicated that this compound may possess antimicrobial properties, although detailed studies are needed to confirm these effects.
- Enzyme Inhibition: There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(difluoromethoxy)benzylamine | Structure | Antimicrobial potential |
| 4-(difluoromethoxy)benzyl chloride | Structure | Reactivity in synthesis |
| 4-(difluoromethoxy)benzaldehyde | Structure | Potential enzyme inhibitor |
Case Studies
-
Case Study on Antimicrobial Properties:
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results showed promising inhibition zones, indicating potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms involved. -
Enzyme Interaction Studies:
Another study focused on the interaction of this compound with phospholipase A2, revealing competitive inhibition characteristics that suggest a potential role in modulating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[4-(difluoromethoxy)benzyl]-N-methylamine, and what critical reagents/conditions are required?
- Methodology :
- Step 1 : Start with O-benzyl hydroxylamine hydrochloride and 4-(difluoromethoxy)benzyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂/H₂O) to form the secondary amine intermediate .
- Step 2 : Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures .
- Key Reagents : 4-(Difluoromethoxy)benzyl chloride, O-benzyl hydroxylamine hydrochloride, methyl iodide.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Conduct a hazard analysis (e.g., flammability, toxicity) using guidelines from Prudent Practices in the Laboratory .
- Use fume hoods, gloves, and eye protection due to potential mutagenicity (Ames II testing shows comparable risk to benzyl chloride) .
- Storage : Store in airtight, light-resistant containers at –20°C to prevent decomposition. Avoid exposure to moisture and oxidizing agents .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Characterization Workflow :
- ¹H/¹³C-NMR : Confirm methyl and benzyl group environments (e.g., δ ~2.8 ppm for N–CH₃; δ ~4.5 ppm for OCH₂CF₂) .
- IR Spectroscopy : Identify N–H stretches (if present) and C–F vibrations (~1150–1250 cm⁻¹) .
- Elemental Analysis : Verify purity (>98%) and molecular formula consistency .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, particularly in scaling from milligram to gram quantities?
- Optimization Strategies :
- Solvent Selection : Replace dichloromethane with acetonitrile to improve solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Scale-Up Considerations : Implement continuous flow reactors for exothermic steps (e.g., methylation) to maintain temperature control .
Q. How do researchers resolve contradictions in mutagenicity data for this compound derivatives?
- Data Reconciliation Approach :
- Comparative Ames Testing : Benchmark against structurally similar compounds (e.g., benzyl chloride) to contextualize risk .
- Dose-Response Studies : Perform in vitro assays at varying concentrations (0.1–10 mM) to identify threshold effects .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenic potential based on substituent effects (e.g., difluoromethoxy vs. trifluoromethyl groups) .
Q. What strategies enable selective functionalization of this compound for target-oriented applications (e.g., drug discovery)?
- Functionalization Methods :
- N-Dealkylation : Treat with ClCO₂Et/NaI to remove the methyl group for further derivatization .
- Electrophilic Aromatic Substitution : Introduce halogens or sulfonates at the benzyl ring using directed ortho-metalation (DoM) with LDA .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Root Cause : Dynamic rotation of the N–CH₃ group or hindered rotation of the difluoromethoxy moiety can cause signal splitting .
- Resolution :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures .
- Compare with DFT-calculated spectra to validate conformational preferences .
Methodological Best Practices
-
Risk Assessment Template :
Parameter Evaluation Criteria Reference Toxicity LD₅₀ (oral, rat) > 500 mg/kg Mutagenicity Ames II test negative at 1 mg/mL Storage Stability Decomposition onset > 50°C (DSC analysis) -
Synthetic Yield Comparison :
Method Solvent Catalyst Yield (%) Conventional Alkylation CH₂Cl₂ None 60 Phase-Transfer Catalysis Acetonitrile TBAB 78
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
